molecular formula C26H24ClN3O2 B2750171 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883632-37-9

1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2750171
CAS RN: 883632-37-9
M. Wt: 445.95
InChI Key: COOQTCIDCIBKDG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidin-2-one group, a benzo[d]imidazol group, and a p-tolyloxyethyl group attached to a chlorophenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit interesting chemical behavior due to the presence of the various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups means it could participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

One application involves the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, where similar compounds undergo conjugate additions and direct additions, leading to the formation of novel polyfunctional and fused heterocyclic compounds in one-pot reactions (Latif, Rady, & Döupp, 2003). Another study explores the structural characterisation of similar heterocyclic compounds, highlighting the significance of these structures in the development of new materials and drugs (Hu, Zhu, & Chen, 2007).

Catalysis and Electropolymerisation

Research on electropolymerisation using ionic liquids with pyrrolidinium-based compounds shows the impact of the medium on the morphology and electrochemical activity of the resulting materials, suggesting applications in electronic devices and sensors (Wagner et al., 2005).

Environmental Chemistry

An environmentally benign system for alcohol oxidation highlights the use of recyclable hypervalent iodine(III) reagents, demonstrating the compound's potential in green chemistry applications (Li & Zhang, 2009).

Material Science

The synthesis of Schiff and Mannich bases of isatin derivatives with triazoles, including similar heterocyclic carbene complexes, reveals applications in material science, where these compounds can be used to modify surfaces or as components in organic electronic materials (Bekircan & Bektaş, 2008).

Mechanism of Action

The mechanism of action would depend on the use of the compound. If it’s used in a biological context, for example, it might interact with certain proteins or enzymes. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. It could be studied for its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-18-9-11-22(12-10-18)32-14-13-29-24-8-3-2-7-23(24)28-26(29)19-15-25(31)30(17-19)21-6-4-5-20(27)16-21/h2-12,16,19H,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQTCIDCIBKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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